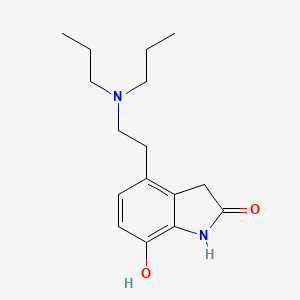

4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone

Descripción general

Descripción

“4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone” is a chemical compound that has been studied for its potential as a peripheral prejunctional dopamine receptor agonist12. It is also known by other names such as DPAI and 4-Dpaei3.

Synthesis Analysis

The compound is synthesized from (2-methyl-3-nitrophenyl)acetic acid in a multistep sequence based on the Reissert indole synthesis2. Other studies have also mentioned the synthesis of related compounds1.

Molecular Structure Analysis

The molecular formula of “4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone” is C16H24N23. The exact mass is 244.193948774 g/mol and the monoisotopic mass is also 244.193948774 g/mol3.

Chemical Reactions Analysis

The compound has been evaluated in vitro for its activity as a peripheral prejunctional dopamine receptor agonist12. It has been found to cause a dose-related inhibition of the constrictor response to electrical stimulation in the isolated perfused rabbit ear artery2.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.37 g/mol3. It has a XLogP3-AA value of 4.1, indicating its lipophilicity3. It has one hydrogen bond donor count and one hydrogen bond acceptor count3.

Aplicaciones Científicas De Investigación

Metabolic Studies

4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone has been studied for its metabolic properties. Investigations into the metabolism of dopamine-2 agonists reveal that this compound, along with others, undergoes rapid metabolism, predominantly forming glucuronides as principal urinary metabolites in both rats and dogs. This insight into its metabolic pathways is crucial for understanding its pharmacokinetics and potential therapeutic applications (Mico et al., 1986).

Pharmacokinetics

The pharmacokinetics of 4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone have been extensively studied. It exhibits significant differences in metabolism and excretion compared to related compounds. These studies provide detailed insights into its absorption, distribution, metabolism, and excretion, which are vital for understanding its efficacy and safety profile (Swagzdis et al., 1986).

Agonistic Properties

Research has identified 4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone as a potent prejunctional dopamine receptor agonist. Its ability to inhibit the constrictor response in isolated perfused rabbit ear artery models highlights its potential in modulating dopaminergic pathways. This property could have implications in neurological research and therapy (Gallagher et al., 1985).

Analytical Detection

A sensitive and specific assay for 4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone in plasma has been developed. High-performance liquid chromatography with UV detection allows for precise quantification of this compound in biological samples, which is essential for both clinical and research purposes (Swagzdis & Mico, 1986).

Synthesis and Evaluation

The synthesis and in vitro evaluation of 4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone have been explored, highlighting its role as a dopaminergic agonist. The synthesis process, starting from specific precursors, and its evaluation in rabbit ear artery models, contribute to our understanding of its pharmacological properties (Demarinis et al., 1986).

Safety And Hazards

Direcciones Futuras

The compound’s potential as a peripheral prejunctional dopamine receptor agonist suggests it could be further studied for its implications in the treatment of conditions related to dopamine receptor activity12. However, more research is needed to fully understand its potential applications and safety profile.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and resources.

Propiedades

IUPAC Name |

4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIICBUWKXYFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231232 | |

| Record name | SK&F 89124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone | |

CAS RN |

81654-62-8 | |

| Record name | SK&F 89124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081654628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SK&F 89124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

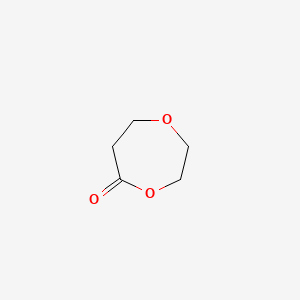

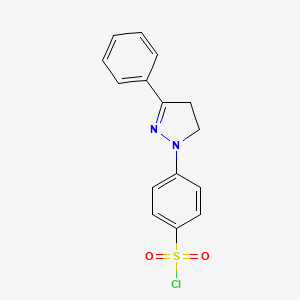

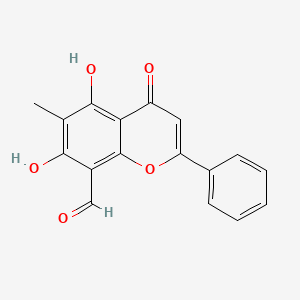

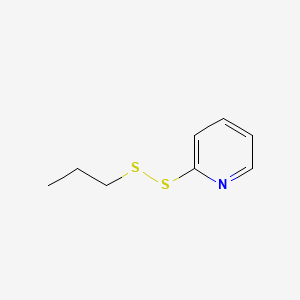

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1217229.png)